molecular formula C23H14 B12815302 BENZO(ghi)PERYLENE, METHYL- CAS No. 41699-09-6

BENZO(ghi)PERYLENE, METHYL-

Cat. No.: B12815302
CAS No.: 41699-09-6
M. Wt: 290.4 g/mol
InChI Key: CLZWQLDLCHVAQU-UHFFFAOYSA-N
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Description

BENZO(ghi)PERYLENE, METHYL-: is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. It is a derivative of benzo[ghi]perylene, which is known for its occurrence in crude oil, coal tar, and as a product of incomplete combustion. This compound is found in various environmental sources such as tobacco smoke, automobile exhausts, and industrial emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions: BENZO(ghi)PERYLENE, METHYL- can be synthesized through the reaction of perylene with nitroethylene in 1,2-dichlorobenzene at 175°C . Another method involves the bromination of benzo[ghi]perylene in the presence of iron and dichloromethane to yield 3,8-dibromo-benzo[ghi]perylene .

Industrial Production Methods: Industrial production methods for BENZO(ghi)PERYLENE, METHYL- are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the appropriate reaction conditions and safety measures.

Chemical Reactions Analysis

Types of Reactions: BENZO(ghi)PERYLENE, METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of BENZO(ghi)PERYLENE, METHYL- involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress, leading to DNA damage and potential mutagenic effects. The compound’s molecular targets include DNA and various cellular enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

  • Benzo[a]pyrene
  • Chrysene
  • Perylene
  • Coronene

Comparison: BENZO(ghi)PERYLENE, METHYL- is unique due to its specific structure and the presence of a methyl group, which can influence its chemical reactivity and biological effects. Compared to other PAHs like benzo[a]pyrene and chrysene, it has a different pattern of ring fusion, which affects its interaction with biological systems and its environmental persistence .

Properties

CAS No.

41699-09-6

Molecular Formula

C23H14

Molecular Weight

290.4 g/mol

IUPAC Name

7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

InChI

InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3

InChI Key

CLZWQLDLCHVAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2

Origin of Product

United States

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